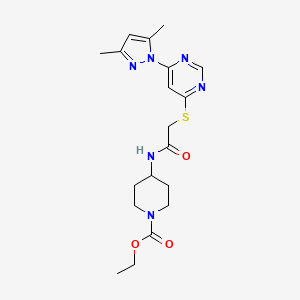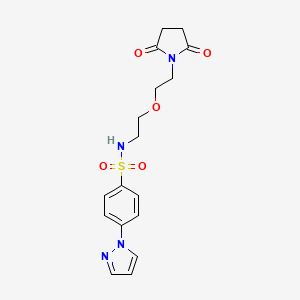
ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, a piperidine ring, and an ester group . Pyrazoles and pyrimidines are nitrogen-containing heterocyclic compounds that are often found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ester group could undergo hydrolysis, and the pyrazole and pyrimidine rings might participate in various substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds with pyrazole and pyrimidine rings are often solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A significant application of ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)piperidine-1-carboxylate is in the synthesis of novel heterocyclic compounds. For instance, Rahmouni et al. (2014) demonstrated the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility of related compounds in generating new chemical entities with potential biological activities (Rahmouni et al., 2014).
Anticancer and Anti-inflammatory Agents
Another critical area of application is in the development of anticancer and anti-inflammatory agents. Paronikyan et al. (2016) explored the synthesis of pyrimidine derivatives with potential anticancer activity, highlighting the role of such compounds in medicinal chemistry (Paronikyan et al., 2016). Similarly, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the broad spectrum of biological activities associated with these compounds (Rahmouni et al., 2016).
Antimicrobial Activity
Compounds derived from or related to ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)piperidine-1-carboxylate have also been evaluated for their antimicrobial properties. Hafez et al. (2016) reported the synthesis of novel pyrazole derivatives with potential antimicrobial activity, emphasizing the importance of such chemical entities in addressing resistant microbial strains (Hafez et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They have been found to interact with various targets, including enzymes, receptors, and proteins, involved in numerous biological processes.
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be inferred that the compound may interact with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the target, leading to the observed biological effects.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways . For instance, imidazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities, among others . These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
A compound with a similar structure was found to have high solubility in saline at ph 7, suggesting good bioavailability
Result of Action
Based on the reported biological activities of similar compounds, it can be inferred that the compound may exert a range of effects at the molecular and cellular levels . These effects could potentially include alterations in enzyme activity, changes in receptor signaling, and modifications to cellular processes.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3S/c1-4-28-19(27)24-7-5-15(6-8-24)22-17(26)11-29-18-10-16(20-12-21-18)25-14(3)9-13(2)23-25/h9-10,12,15H,4-8,11H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPKLBOEOSGAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2974755.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2974757.png)

![ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2974760.png)
![N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B2974761.png)



![4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2974770.png)
![3-Methyl-7-(2-methylpropyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2974771.png)
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2974772.png)
![5-methyl-2,4-dioxo-N-(1-phenylethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2974774.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2974776.png)